molecular formula C4H6O4 B11941273 2-methyl(113C)propanedioic acid CAS No. 1173019-21-0

2-methyl(113C)propanedioic acid

Cat. No.: B11941273
CAS No.: 1173019-21-0
M. Wt: 119.08 g/mol
InChI Key: ZIYVHBGGAOATLY-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylmalonic acid-13C4: is a stable isotope-labeled compound, specifically a derivative of methylmalonic acid where four carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research as a tracer in metabolic studies and for the quantification of methylmalonic acid levels in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .

Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .

Comparison with Similar Compounds

Uniqueness: Methylmalonic acid-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and their alterations is crucial .

Properties

CAS No.

1173019-21-0

Molecular Formula

C4H6O4

Molecular Weight

119.08 g/mol

IUPAC Name

2-methyl(113C)propanedioic acid

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1

InChI Key

ZIYVHBGGAOATLY-LBPDFUHNSA-N

Isomeric SMILES

CC(C(=O)O)[13C](=O)O

Canonical SMILES

CC(C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.